Cas no 175276-68-3 (5-Methyl-2-(trifluoromethyl)furan-3-carboxamide)

5-Methyl-2-(trifluoromethyl)furan-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide
- 3-Furancarboxamide,5-methyl-2-(trifluoromethyl)-
- 5-Methyl-2-(trifluoromethyl)-3-furamide
- HMS565C07
- BUTTPARK 96\50-41
- DTXSID60379628
- MFCD00276988
- AKOS006229011
- NXCKENOPYUWPSU-UHFFFAOYSA-N
- CCG-43805
- CS-0328510
- PS-6698
- Maybridge1_008323
- FT-0620600
- 5-methyl-2-(triluoromethyl)uran-3-carboxamide
- 175276-68-3
- SCHEMBL420546
- CHEBI:194886
- SR-01000633694-1
- 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide97%
- 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide 97%
- DB-044167
-
- MDL: MFCD00276988
- インチ: InChI=1S/C7H6F3NO2/c1-3-2-4(6(11)12)5(13-3)7(8,9)10/h2H,1H3,(H2,11,12)
- InChIKey: NXCKENOPYUWPSU-UHFFFAOYSA-N
- SMILES: CC1=CC(C(N)=O)=C(O1)C(F)(F)F
計算された属性
- 精确分子量: 193.03500
- 同位素质量: 193.03506292g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 216
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 56.2Ų
じっけんとくせい
- ゆうかいてん: 120-123°C
- PSA: 56.23000
- LogP: 2.40600
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | PC5436-250mg |
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide |
175276-68-3 | 97% | 250mg |
£95.00 | 2024-05-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-256933A-250 mg |
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide, |
175276-68-3 | 250MG |
¥880.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-256933A-250mg |
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide, |
175276-68-3 | 250mg |
¥880.00 | 2023-09-05 | ||
Ambeed | A270940-1g |
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide |
175276-68-3 | 95+% | 1g |
$295.0 | 2024-04-22 | |
Key Organics Ltd | PS-6698-1mg |
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide |
175276-68-3 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | PS-6698-5mg |
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide |
175276-68-3 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | PS-6698-10mg |
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide |
175276-68-3 | >90% | 10mg |
£63.00 | 2025-02-09 | |
Chemenu | CM369613-1g |
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide |
175276-68-3 | 95%+ | 1g |
$293 | 2023-03-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-256933-50 mg |
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide, |
175276-68-3 | 50mg |
¥241.00 | 2023-07-11 | ||
Key Organics Ltd | PS-6698-50mg |
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide |
175276-68-3 | >90% | 50mg |
£102.00 | 2025-02-09 |
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide 関連文献
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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3. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
5-Methyl-2-(trifluoromethyl)furan-3-carboxamideに関する追加情報
Introduction to 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide (CAS No. 175276-68-3)
5-Methyl-2-(trifluoromethyl)furan-3-carboxamide, identified by its Chemical Abstracts Service (CAS) number 175276-68-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic amide derivative features a unique structural framework that has garnered considerable attention due to its potential applications in medicinal chemistry and agrochemical development. The presence of both a methyl group and a trifluoromethyl substituent on the furan ring imparts distinct electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules.
The structural motif of 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide consists of a furan ring, which is an oxygen-containing heterocycle, substituted with a methyl group at the 5-position and a trifluoromethyl group at the 2-position. The carboxamide functionality at the 3-position further enhances its reactivity and functionality, enabling diverse chemical transformations. Such structural features are often exploited in drug discovery pipelines to modulate binding affinity, metabolic stability, and pharmacokinetic profiles.
In recent years, there has been growing interest in exploring the pharmacological potential of furan-based derivatives. The electron-withdrawing nature of the trifluoromethyl group influences the electronic distribution across the molecule, which can be leveraged to optimize interactions with biological targets. Additionally, the amide group provides a site for further derivatization, allowing chemists to fine-tune molecular properties such as solubility, bioavailability, and target specificity.
One of the most compelling aspects of 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide is its utility as a building block in synthetic chemistry. The compound’s versatility has been demonstrated in several studies where it has been employed to construct more complex scaffolds with enhanced biological activity. For instance, researchers have utilized this intermediate to develop novel inhibitors targeting enzyme-catalyzed reactions relevant to metabolic pathways. The trifluoromethyl group, in particular, is known to improve binding interactions by increasing lipophilicity and reducing metabolic degradation.
Recent advancements in computational chemistry have further highlighted the importance of 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide in drug design. Molecular modeling studies have shown that this compound can effectively interact with specific amino acid residues in protein targets, suggesting its potential as an allosteric modulator or competitive inhibitor. Such insights have guided experimental efforts toward optimizing lead compounds for therapeutic applications.
The agrochemical sector has also recognized the value of 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide as a precursor for developing novel pesticides and herbicides. The structural features of this compound contribute to its ability to disrupt essential biological processes in pests while maintaining selectivity toward crops. This balance is critical for sustainable agricultural practices, where efficacy must be balanced with environmental safety.
In conclusion, 5-Methyl-2-(trifluoromethyl)furan-3-carboxamide (CAS No. 175276-68-3) represents a promising compound with diverse applications across pharmaceuticals and agrochemicals. Its unique structural attributes, coupled with recent advancements in synthetic and computational methodologies, position it as a key intermediate in the development of next-generation bioactive molecules. Continued research into this compound is likely to yield further insights into its potential as a therapeutic agent or crop protection chemical.
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